4-amino-N-benzylcyclohexane-1-carboxamide

Vue d'ensemble

Description

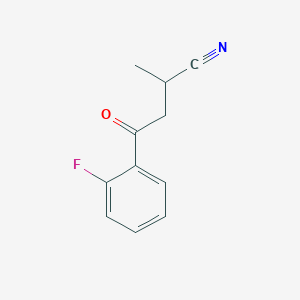

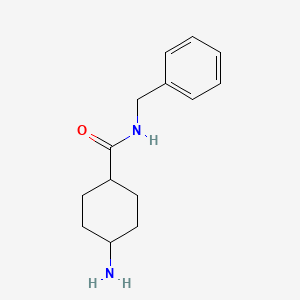

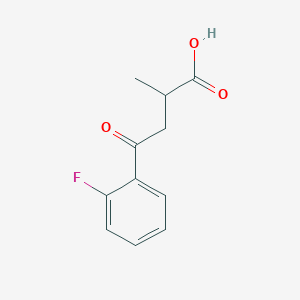

4-amino-N-benzylcyclohexane-1-carboxamide, also known as AH-7921, is a synthetic opioid developed in the 1970s by Allen and Hanburys1. It has a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol1.

Synthesis Analysis

The synthesis of 4-amino-N-benzylcyclohexane-1-carboxamide is not detailed in the search results. However, it is known to be a synthetic opioid, implying that it is produced in a laboratory setting1.Molecular Structure Analysis

The molecular structure of 4-amino-N-benzylcyclohexane-1-carboxamide consists of a cyclohexane ring attached to a carboxamide group and a benzyl group1. The exact 3D structure is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 4-amino-N-benzylcyclohexane-1-carboxamide are not provided in the search results. As a synthetic opioid, it likely interacts with opioid receptors in the body1.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-benzylcyclohexane-1-carboxamide are not detailed in the search results. The molecular weight is 232.32 g/mol1.Applications De Recherche Scientifique

-

- Application: Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method: Numerous methods for the synthesis of pyrimidines are described .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

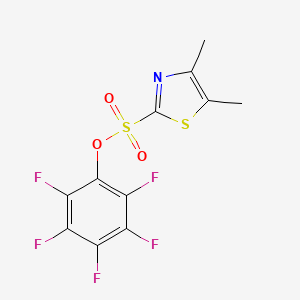

- Application: Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Method: Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis are presented .

- Results: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .

-

- Application: Indole derivatives have been reported as antiviral agents .

- Method: Specific methods of synthesis were not provided in the source .

- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

-

- Application: The spontaneous amino–yne click reaction has become a useful tool for scientists in various fields since its first report in 2017 . It’s used in surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

- Method: The amino–yne click reaction is spontaneous, which means it occurs without the need for an external catalyst or energy input .

- Results: The amino–yne click reaction has provided convenience for scientists in various fields .

-

4-Amino-1,8-Naphthalimide Derivatives

- Application: 4-Amino-1,8-naphthalimide derivatives are used as molecular probes for ZnO nanoparticles . They have strong fluorescence, electroactivity, and photostability .

- Method: The synthesis of these compounds involves specific chemical reactions .

- Results: The interaction with the ZnO surface brings about considerable changes in the fluorescence patterns .

-

(4+3) Cycloaddition Strategies

- Application: (4+3) Cycloadditions have been widely applied in synthesis, including formal (4+3) cycloadditions, in the synthesis of natural products .

- Method: The method involves a specific type of cycloaddition reaction .

- Results: The results of these reactions are used in the synthesis of natural products .

-

Mesoporous Silica Nanoparticles Functionalized with Amino Groups

- Application: These nanoparticles are used for surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

- Method: The synthesis and characterization of amino-functionalized mesoporous silica nanoparticles are presented following two different synthetic methods: co-condensation and post-synthesis grafting of 3-aminopropyltriethoxysilane .

- Results: The homogeneous distribution of amino groups within the silica network is a key factor to avoid aggregation during further organic functionalization and to optimize the performance of functionalized silica nanoparticles in biomedical applications .

-

One-pot Synthesis of 2-amino-4H-chromene Derivatives

- Application: 2-amino-4H-chromene derivatives have been synthesized using MNPs@Cu as an effective and reusable magnetic nanocatalyst .

- Method: The synthesis involves a one-pot three-component reaction of the enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C .

- Results: The procedure gave the desired products in high-to-excellent yields in short reaction times .

-

- Application: Acylsilanes have been used in organic synthesis and have found applications in many fields well beyond pure organic synthesis, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .

- Method: Specific methods of synthesis were not provided in the source .

- Results: Unprecedentedly wide applications of this type of compound have been witnessed in many fields .

Safety And Hazards

The safety and hazards associated with 4-amino-N-benzylcyclohexane-1-carboxamide are not specified in the search results. As a synthetic opioid, it is likely to have similar risks to other opioids, including addiction and overdose1.

Orientations Futures

The future directions for research or use of 4-amino-N-benzylcyclohexane-1-carboxamide are not provided in the search results. Given its classification as a synthetic opioid, future research may focus on its potential medical uses or the risks associated with its misuse1.

Relevant Papers

Unfortunately, the search results do not provide specific papers related to 4-amino-N-benzylcyclohexane-1-carboxamide1.

Propriétés

IUPAC Name |

4-amino-N-benzylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCPELVGPMKZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)NCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-benzylcyclohexane-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)

![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)

![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)

amine hydrochloride](/img/structure/B1526130.png)

![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)